molecular formula C10H13O4PS B12563053 Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- CAS No. 191411-86-6

Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-

Cat. No.: B12563053
CAS No.: 191411-86-6
M. Wt: 260.25 g/mol
InChI Key: GHNIEXOPSISMGX-UHFFFAOYSA-N
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Description

Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- is a unique organophosphorus compound characterized by the presence of a phosphonic acid group and a hydroxyphenylthio group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- typically involves the reaction of 2-hydroxythiophenol with a suitable butenyl phosphonate precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated compound.

    Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated phosphonic acid derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- involves its interaction with specific molecular targets. The hydroxyphenylthio group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The phosphonic acid group can chelate metal ions, affecting metal-dependent biological processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyphenyl)phosphonic acid: Similar structure but lacks the butenyl chain.

    4-Hydroxyphenylphosphonic acid: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]- is unique due to the presence of both the hydroxyphenylthio group and the butenyl chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler phosphonic acid derivatives.

Properties

CAS No.

191411-86-6

Molecular Formula

C10H13O4PS

Molecular Weight

260.25 g/mol

IUPAC Name

4-(2-hydroxyphenyl)sulfanylbut-1-enylphosphonic acid

InChI

InChI=1S/C10H13O4PS/c11-9-5-1-2-6-10(9)16-8-4-3-7-15(12,13)14/h1-3,5-7,11H,4,8H2,(H2,12,13,14)

InChI Key

GHNIEXOPSISMGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SCCC=CP(=O)(O)O

Origin of Product

United States

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